2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide
Overview
Description
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide, also known as MTPCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTPCA is a piperidine-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide is not fully understood. However, it has been suggested that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide may act as a modulator of various receptors, including the dopamine D2 receptor. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide can inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. In vivo studies have shown that 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide can reduce pain and inflammation in animal models. 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been shown to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. However, there are also limitations to using 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Future Directions
There are several future directions for research on 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide. One area of research could focus on further elucidating the mechanism of action of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide. Another area of research could focus on optimizing the synthesis method of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential applications of 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide has shown potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide has been studied for its potential as an analgesic and anti-inflammatory agent. In neuroscience, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide has been studied for its potential as a neuroprotective agent. In pharmacology, 2-methyl-N-(3,4,5-trimethoxyphenyl)-1-piperidinecarboxamide has been studied for its potential as a modulator of various receptors, including the dopamine D2 receptor.
properties
IUPAC Name |
2-methyl-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-11-7-5-6-8-18(11)16(19)17-12-9-13(20-2)15(22-4)14(10-12)21-3/h9-11H,5-8H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZLSPYNPSWAHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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